4-(4-Methylbenzene-1-sulfonyl)acenaphthylene
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Overview
Description
4-(4-Methylbenzene-1-sulfonyl)acenaphthylene is a chemical compound with the molecular formula C19H14O2S It is known for its unique structure, which combines an acenaphthylene core with a 4-methylbenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzene-1-sulfonyl)acenaphthylene typically involves the reaction of acenaphthylene with 4-methylbenzene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonylated product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzene-1-sulfonyl)acenaphthylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonyl hydrides.
Scientific Research Applications
4-(4-Methylbenzene-1-sulfonyl)acenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)acenaphthylene involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of 4-(4-Methylbenzene-1-sulfonyl)acenaphthylene.
Acenaphthylene: The core structure of the compound, which can undergo various modifications.
4-Methylbenzenesulfonyl bromide: Another sulfonyl derivative with similar reactivity.
Uniqueness
This compound is unique due to its combined structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
820966-99-2 |
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Molecular Formula |
C19H14O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonylacenaphthylene |
InChI |
InChI=1S/C19H14O2S/c1-13-5-9-17(10-6-13)22(20,21)18-11-15-4-2-3-14-7-8-16(12-18)19(14)15/h2-12H,1H3 |
InChI Key |
LMCXLPRWNFAYOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C4C(=CC=CC4=C2)C=C3 |
Origin of Product |
United States |
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